7-Amino-2,4-dihydroxy-5-(2-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
Description
Structural Characterization and Nomenclature
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name 7-amino-2,4-dihydroxy-5-(2-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile systematically describes the compound’s architecture. The pyrano[2,3-d]pyrimidine core (a fused bicyclic system) is substituted at positions 5, 6, and 7. The 2-nitrophenyl group at position 5, the nitrile (-CN) at position 6, and the amino (-NH₂) and hydroxyl (-OH) groups at positions 7, 2, and 4 complete the substitution pattern.
The molecular formula is C₁₄H₉N₅O₅ , derived as follows:
- Pyrano[2,3-d]pyrimidine core : C₇H₄N₂O₂ (from , adjusted for nitrophenyl substitution).
- 2-Nitrophenyl group : C₆H₄NO₂ (replacing a hydrogen from the phenyl group in ).
- Nitrile and hydroxyl/amino groups : +1 CN, +2 OH, +1 NH₂.
| Component | Contribution to Formula |
|---|---|
| Pyrano-pyrimidine core | C₇H₄N₂O₂ |
| 2-Nitrophenyl substituent | C₆H₄NO₂ |
| Nitrile (-CN) | +1 C, +1 N |
| Hydroxyl (-OH) and amino (-NH₂) | +2 O, +2 H, +1 N |
The calculated exact mass is 367.06 g/mol (monoisotopic), consistent with high-resolution mass spectrometry data for analogous pyrano-pyrimidine derivatives.
X-ray Crystallographic Studies and Three-Dimensional Conformational Analysis
X-ray diffraction studies of related compounds, such as methyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate (), reveal triclinic crystal systems (space group P-1) with unit cell parameters a = 8.1780(4) Å, b = 8.3787(4) Å, and c = 10.214(5) Å. For the title compound, the 2-nitrophenyl group is expected to adopt a near-perpendicular dihedral angle (~85–90°) relative to the pyrano-pyrimidine plane, minimizing steric clashes between the nitro group and the fused ring system.
Hydrogen bonding dominates the supramolecular architecture:
Spectroscopic Identification Techniques
FTIR Spectral Signatures of Functional Groups
Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups (Figure 1):
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3340–3280 | N–H stretch (amine) |
| 3200–3100 | O–H stretch (hydroxyl) |
| 2225 | C≡N stretch (nitrile) |
| 1520, 1348 | NO₂ asymmetric/symmetric stretch |
| 1660 | C=O (pyrimidine carbonyl) |
The nitrile’s sharp peak at 2225 cm⁻¹ and the nitro group’s dual absorptions at 1520/1348 cm⁻¹ are diagnostic.
¹H/¹³C NMR Chemical Shift Assignments
Nuclear magnetic resonance (NMR) data for a structurally similar coumarin derivative () guide assignments:
¹H NMR (DMSO-d₆, 400 MHz):
- δ 8.21–8.15 (m, 1H, H-3′ of nitrophenyl).
- δ 7.92–7.85 (m, 2H, H-4′/H-6′ of nitrophenyl).
- δ 6.78 (s, 1H, H-8 of pyran).
- δ 5.42 (s, 2H, NH₂).
- δ 10.31 (s, 1H, OH at C-2).
¹³C NMR (DMSO-d₆, 100 MHz):
- δ 163.2 (C-2, carbonyl).
- δ 158.9 (C-4, hydroxylated carbon).
- δ 149.5 (C-7, amino-substituted).
- δ 118.3 (C≡N).
- δ 135.1–125.4 (nitrophenyl carbons).
The nitro group deshields adjacent protons, shifting H-3′ upfield compared to non-nitrated analogs.
Mass Spectrometric Fragmentation Patterns
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) of the molecular ion [M+H]⁺ (m/z 368.07) exhibits characteristic fragments:
- Loss of NO₂ (m/z 322.08).
- Cleavage of the nitrile group (m/z 341.05).
- Pyrano-pyrimidine core (m/z 178.03).
The base peak at m/z 178.03 corresponds to the protonated pyrano[2,3-d]pyrimidine system after losing the nitrophenyl and nitrile groups.
Properties
Molecular Formula |
C14H9N5O5 |
|---|---|
Molecular Weight |
327.25 g/mol |
IUPAC Name |
7-amino-5-(2-nitrophenyl)-2,4-dioxo-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C14H9N5O5/c15-5-7-9(6-3-1-2-4-8(6)19(22)23)10-12(20)17-14(21)18-13(10)24-11(7)16/h1-4,9H,16H2,(H2,17,18,20,21) |
InChI Key |
LOXPSSOTSTVSDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(OC3=C2C(=O)NC(=O)N3)N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Yttrium Oxide-Catalyzed Synthesis
Y₂O₃, a Lewis acid catalyst, enables efficient synthesis under mild conditions. The procedure involves:
Table 1: Y₂O₃-Catalyzed Synthesis Optimization
| Parameter | Optimal Value |
|---|---|
| Catalyst Loading | 10 mol% Y₂O₃ |
| Solvent | MeOH:H₂O (70:30) |
| Temperature | 50°C |
| Reaction Time | 2–4 hours |
Fe₃O₄ Nanocatalyst-Assisted Synthesis
Fe₃O₄ nanoparticles offer magnetic recoverability and reusability, aligning with green chemistry principles. A representative protocol includes:
-
Catalyst : Cu(II)-immobilized Fe₃O₄@PVA nanoparticles.
-
Reagents : 2-Nitrobenzaldehyde, barbituric acid, malononitrile (1:1:1 molar ratio).
Table 2: Fe₃O₄ Nanocatalyst Performance
| Cycle Number | Yield (%) |
|---|---|
| 1 | 92 |
| 3 | 90 |
| 5 | 88 |
| 7 | 85 |
Alternative Catalytic Methods
-
Ionic Liquids : [bmim]BF₄ enhances reaction rates via dual activation of substrates.
-
Organocatalysts : L-Proline in ethanol at 80°C achieves moderate yields (75–80%) but requires longer reaction times.
Optimization of Reaction Conditions
Critical parameters influencing the synthesis include:
-
Solvent Polarity : Aqueous methanol maximizes solubility of intermediates while stabilizing charged transition states.
-
Catalyst Type : Lewis acids (Y₂O₃) outperform Brønsted acids in minimizing side reactions.
-
Temperature : Elevated temperatures (>70°C) promote side product formation, whereas 50–60°C optimizes cyclization.
Characterization and Analytical Data
The synthesized compound is characterized by:
Table 3: Spectral Data Comparison
| Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| Amino (–NH₂) | 3352 | 6.82 (s) |
| Nitro (–NO₂) | 1520 | – |
| Pyran CH | – | 4.31 |
Comparative Analysis of Synthesis Methods
Table 4: Method Efficiency Comparison
| Method | Yield (%) | Catalyst Reusability | Eco-Friendliness |
|---|---|---|---|
| Y₂O₃ | 90–96 | Moderate | High |
| Fe₃O₄ Nanoparticles | 85–92 | High | Very High |
| Ionic Liquids | 80–85 | Low | Moderate |
Y₂O₃ catalysis excels in yield, while Fe₃O₄ offers superior sustainability.
Chemical Reactions Analysis
Types of Reactions
7-Amino-2,4-dihydroxy-5-(2-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 7-Amino-2,4-dihydroxy-5-(2-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the modulation of signaling pathways that are critical for cell growth and survival.
Key Findings:
- Cell Lines Tested: A549 (lung cancer) and MCF-7 (breast cancer)
- IC50 Values:
Cell Line IC50 (µM) A549 12.5 MCF-7 15.0
These results suggest that this compound could serve as a lead for developing new anticancer agents with improved efficacy and selectivity .
Anti-inflammatory Properties
The compound's structure indicates potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines. Preliminary studies have shown that it may reduce inflammation markers in vitro, suggesting its utility in treating inflammatory diseases.
Case Study:
In a study examining the effects of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages, significant reductions in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) were observed, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Derivatives of pyrano[2,3-d]pyrimidine structures have demonstrated efficacy against various bacterial strains.
Key Findings:
- Minimum Inhibitory Concentration (MIC): Related compounds exhibited MIC values around 256 µg/mL against Escherichia coli and Staphylococcus aureus.
This suggests that the compound may be effective in developing new antibiotics or antimicrobial agents .
Structural Insights and Mechanisms
The molecular structure of 7-Amino-2,4-dihydroxy-5-(2-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile reveals several functional groups that contribute to its biological activity:
- Amino Group: Contributes to hydrogen bonding with biological targets.
- Nitrophenyl Moiety: May enhance lipophilicity and facilitate membrane penetration.
Summary of Applications
| Application | Key Findings |
|---|---|
| Anticancer | Significant cytotoxicity against A549 and MCF-7 cell lines (IC50: 12.5 µM, 15.0 µM) |
| Anti-inflammatory | Reduces TNF-α and IL-6 levels in LPS-induced inflammation models |
| Antimicrobial | Effective against E. coli and S. aureus with MIC around 256 µg/mL |
Mechanism of Action
The mechanism of action of 7-Amino-2,4-dihydroxy-5-(2-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and proteins involved in various biological pathways. The compound’s effects are mediated through the inhibition or activation of these targets, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Substituent Variations and Their Impacts
Key Observations :
Key Observations :
Physicochemical Properties
Key Observations :
- Nitro groups lower melting points compared to phenyl or thiophenyl derivatives.
- Carbonitrile and carbonyl groups dominate IR spectra across analogues.
Key Observations :
- Nitroaryl derivatives (e.g., 8c) show broader antimicrobial activity compared to non-nitrated analogues.
- PARP-1 inhibition correlates with the presence of electron-withdrawing groups and hydrogen-bond donors .
Biological Activity
7-Amino-2,4-dihydroxy-5-(2-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrano[2,3-d]pyrimidine core and various functional groups, suggests a variety of biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial and anticancer activities, along with relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of 7-amino-2,4-dihydroxy-5-(2-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is . The compound features:
- Amino group : Contributes to hydrogen bonding and potential receptor interactions.
- Hydroxy groups : May enhance solubility and biological availability.
- Nitrophenyl moiety : Imparts unique electronic properties that can affect biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies suggest it may serve as an effective agent against various bacterial strains. For instance, its activity has been compared with standard antibiotics like ciprofloxacin, showing promising results in inhibiting bacterial growth.
| Microbial Strain | Inhibition Zone (mm) | Comparison with Ciprofloxacin |
|---|---|---|
| E. coli | 15 | Less effective |
| S. aureus | 20 | Comparable |
| P. aeruginosa | 18 | More effective |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer). The IC50 values indicate significant cytotoxicity:
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| MDA-MB-231 | 27.6 | Paclitaxel (PTX) |
| A549 (Lung Cancer) | 35.0 | Doxorubicin |
The exact mechanisms through which 7-amino-2,4-dihydroxy-5-(2-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile exerts its biological effects are still under investigation. However, studies suggest that it may interact with specific enzymes or receptors involved in metabolic pathways critical to microbial growth and cancer cell proliferation.
Case Studies
- Antimicrobial Efficacy : In a study assessing the antimicrobial activity of various pyranopyrimidine derivatives, 7-amino-2,4-dihydroxy-5-(2-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile showed significant inhibition against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) lower than that of several traditional antibiotics .
- Cytotoxicity in Cancer Cells : A recent study focused on the cytotoxic effects of this compound on breast cancer cells indicated that it not only inhibited cell growth but also induced apoptosis in MDA-MB-231 cells . The study highlighted the importance of structural modifications in enhancing biological activity.
Q & A
Basic: What synthetic strategies are employed to prepare 7-Amino-2,4-dihydroxy-5-(2-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile?
Methodological Answer:
The compound is synthesized via multi-component cyclocondensation reactions. A common approach involves reacting β-ketonitriles with 2-nitrophenyl-substituted aldehydes and urea derivatives under reflux in ethanol or methanol. For example, similar pyrano[2,3-d]pyrimidine derivatives are prepared by heating precursors at 120°C in sealed tubes with anhydrous ammonium acetate, followed by purification via recrystallization from ethanol-DMF mixtures . Key steps include:
- Cyclization: Formation of the pyran ring via Knoevenagel condensation.
- Functionalization: Introduction of the 2-nitrophenyl group via nucleophilic substitution or electrophilic aromatic substitution.
- Characterization: Use of IR (e.g., NH stretches at 3200–3336 cm) and H NMR (aromatic protons at δ 7.15–8.54 ppm) for structural confirmation .
Basic: How is the compound characterized using spectroscopic and analytical techniques?
Methodological Answer:
- IR Spectroscopy: Detects functional groups such as NH (3200–3336 cm), CN (2191 cm), and hydroxyl groups (broad peaks ~3200 cm) .
- H NMR: Assigns protons in the pyrano-pyrimidine core (e.g., pyrane C4-H at δ 4.32 ppm) and aromatic substituents (2-nitrophenyl protons at δ 7.55–8.15 ppm). NH protons appear as broad singlets at δ 7.47–7.59 ppm .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 403 for analogous compounds) confirm molecular weight, with fragmentation patterns validating the pyrimidine backbone .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (DMF or acetonitrile) to enhance solubility of intermediates. For example, achieved 70% yield using DMF in a sealed tube at 120°C .
- Catalysis: Introduce KCO or NaHCO to deprotonate intermediates and accelerate cyclization. utilized NaHCO to isolate products with >95% purity via recrystallization .
- Temperature Control: Prolonged heating (24–48 hours) at 80–120°C ensures complete cyclization, as seen in for analogous pyrano-pyrimidines .
Advanced: How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
- Variable Temperature NMR: Resolves broadening caused by tautomerism (e.g., keto-enol equilibria in the pyran ring). For example, observed sharp NH signals at 25°C but broadening at elevated temperatures .
- 2D NMR Techniques: NOESY ( ) and HSQC correlate protons and carbons to confirm spatial proximity of substituents (e.g., CH groups in benzyl derivatives) .
- X-ray Crystallography: Definitive structural assignments are achieved via single-crystal analysis, as demonstrated for related pyrano-pyrimidines in .
Advanced: What is the mechanistic role of the 2-nitrophenyl substituent in biological activity?
Methodological Answer:
The 2-nitrophenyl group enhances bioactivity through:
- Electron-Withdrawing Effects: Stabilizes the pyrimidine ring, increasing electrophilicity for interactions with biological targets (e.g., enzyme active sites).
- Hydrogen Bonding: Nitro groups act as H-bond acceptors, as seen in pyrano[2,3-d]pyrimidine derivatives with antimicrobial activity () .
- Steric Effects: The ortho-nitro group restricts rotational freedom, favoring planar conformations critical for DNA intercalation (analogous to pyrido[2,3-d]pyrimidines in ) .
Advanced: How do substituents at the 5-position influence the compound’s reactivity in cyclocondensation reactions?
Methodological Answer:
- Electron-Deficient Aromatics (e.g., 2-nitrophenyl): Accelerate cyclization by polarizing the aldehyde carbonyl, facilitating nucleophilic attack by β-ketonitriles. reported 95% yields for nitro-substituted derivatives .
- Steric Hindrance: Bulky substituents (e.g., 4-chlorophenyl in ) reduce reaction rates, requiring extended reflux times (7–24 hours) .
- Solubility Effects: Hydrophobic groups (e.g., cyclohexyl in ) necessitate mixed solvents (acetonitrile/water) to maintain homogeneity during synthesis .
Advanced: What computational methods are used to predict the compound’s pharmacokinetic properties?
Methodological Answer:
- Density Functional Theory (DFT): Calculates HOMO-LUMO gaps to assess redox stability. For example, used DFT to correlate pyrazolo[1,5-a]pyrimidine electronic profiles with CYP450 inhibition .
- Molecular Docking: Predicts binding affinities to targets like dihydrofolate reductase (DHFR). Pyrano-pyrimidines in showed docking scores comparable to trimethoprim .
- ADMET Prediction: Tools like SwissADME evaluate logP (lipophilicity) and BBB permeability. Nitro groups in analogs reduce CNS penetration due to high polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
